6-hydrazinylquinoxaline
CAS No.: 1184281-13-7
Cat. No.: VC11512009
Molecular Formula: C8H8N4
Molecular Weight: 160.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1184281-13-7 |
---|---|
Molecular Formula | C8H8N4 |
Molecular Weight | 160.2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Hydrazinylquinoxaline (C₈H₇N₄) features a bicyclic aromatic system comprising two fused six-membered rings: a benzene ring fused to a pyrazine ring. The hydrazine (-NH-NH₂) substituent at the sixth position introduces reactivity crucial for forming Schiff bases and coordinating metal ions . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 159.19 g/mol |
IUPAC Name | Quinoxalin-6-ylhydrazine |
SMILES | C1=CN=C2C=CC(=CN2N=N)C=C1 |
InChI Key | CLEZMGKIRJUQCT-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking interactions, enhancing binding affinity to biological targets such as DNA topoisomerases and fungal cell membranes .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the aromatic protons resonate between δ 7.5–8.5 ppm, while the hydrazine NH protons appear as broad singlets near δ 4.0–5.0 ppm. Mass spectrometry shows a molecular ion peak at m/z 159.19, consistent with its molecular formula .
Synthesis and Derivative Formation
Functionalization Strategies
The hydrazine moiety enables diverse derivatization:
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Schiff Base Formation: Condensation with aldehydes or ketones produces imine-linked analogs with enhanced antimicrobial activity .
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Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) generates complexes evaluated for anticancer properties .
Pharmacological Applications
Anti-Inflammatory Effects
In murine models, hydrazinylquinoxalines reduced TNF-α levels by 40–60% compared to controls, suggesting immunomodulatory effects . The hydrazine group’s ability to scavenge reactive oxygen species (ROS) contributes to this activity.
Mechanistic Insights and Target Identification
Enzyme Inhibition
6-Hydrazinylquinoxaline derivatives inhibit dihydrofolate reductase (DHFR), a target in antifolate therapies. Molecular docking studies reveal hydrogen bonding between the hydrazine group and DHFR’s active site (binding energy = −8.2 kcal/mol) .
DNA Interaction
Intercalation into DNA base pairs destabilizes replication forks, as shown by fluorescence quenching assays with calf thymus DNA (Kₐ = 1.2 × 10⁴ M⁻¹) . This property underpins its investigational use in oncology.
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